(S)-3-(Bromomethyl)tetrahydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

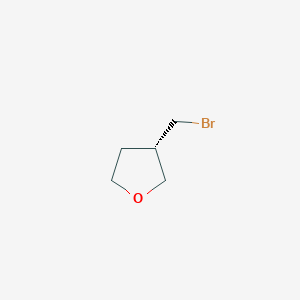

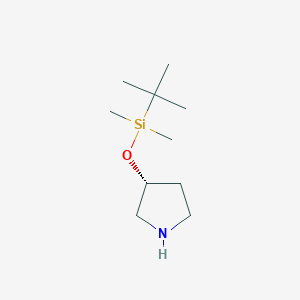

“(S)-3-(Bromomethyl)tetrahydrofuran” is a chemical compound with the molecular formula C5H9BrO . It is a derivative of tetrahydrofuran (THF), which is an organic compound classified as a heterocyclic compound, specifically a cyclic ether .

Synthesis Analysis

The synthesis of tetrahydrofurans can be achieved through various methods. One such method involves a diastereoselective synthesis of pentasubstituted tetrahydrofurans via a (3 + 2)-annulation of quaternary donor site cyclopropanes and aldehydes, catalyzed by Sn(OTf)2, SnCl4, or Hf(OTf)4 .Molecular Structure Analysis

The molecular structure of “(S)-3-(Bromomethyl)tetrahydrofuran” consists of a five-membered ring with four carbon atoms and one oxygen atom. The bromomethyl group is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

Tetrahydrofurans, including “(S)-3-(Bromomethyl)tetrahydrofuran”, can undergo various chemical reactions. For instance, they can participate in Ni-catalyzed photoredox reactions, where aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C(sp3)-H arylation of cyclic and acyclic ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-(Bromomethyl)tetrahydrofuran” include a molecular weight of 165.03 g/mol . Other properties such as density, boiling point, and refractive index are not specified in the available literature.Scientific Research Applications

Solvent for Polar Reactions

As a derivative of tetrahydrofuran (THF), this compound serves as a polar aprotic solvent. It is especially effective in facilitating substitution reactions, such as SN2 mechanisms, where its polar nature helps stabilize the transition states and intermediates .

Pharmaceutical Research

In medicinal chemistry, (S)-3-(Bromomethyl)tetrahydrofuran’s chiral properties are exploited to create enantiomerically pure compounds. This is crucial for the development of drugs with specific biological activities and reduced side effects .

Polymer Science

This compound can act as a monomer or a comonomer in the production of polymers. It can be polymerized to form polyethers or copolymerized with other cyclic ethers to create materials with unique properties for industrial applications .

Catalyst and Reagent in Chemical Reactions

(S)-3-(Bromomethyl)tetrahydrofuran is used as a catalyst or a reagent in various chemical reactions. Its role in hydroboration-oxidation reactions is significant, where it acts as a medium between reactants, leading to the formation of alcohols from alkenes .

Biomass Pretreatment

In the field of biofuel production, (S)-3-(Bromomethyl)tetrahydrofuran-related compounds are used in cosolvent enhanced lignocellulosic fractionation (CELF). This process involves solubilizing and extracting lignin from biomass, which is a critical step in converting biomass to fermentable sugars .

Material Science

The compound’s ability to dissolve certain plastics, like PVC, makes it a useful agent in the manufacturing and processing of plastic materials. It is also involved in the cleaning of PVC reactors and in the casting of PVC films .

Analytical Chemistry

(S)-3-(Bromomethyl)tetrahydrofuran can be used in analytical techniques such as gel permeation chromatography to determine the molecular mass of polymers. It acts as a solvent that can dissolve polymers for analysis .

Safety and Hazards

Mechanism of Action

Target of Action

Tetrahydrofuran derivatives are often used as solvents in various chemical reactions due to their polar nature . They can interact with a variety of chemical species, making them versatile in many chemical processes.

Mode of Action

The interaction of tetrahydrofuran derivatives with other chemical species often involves the opening of the tetrahydrofuran ring, which can then undergo further chemical reactions .

Pharmacokinetics

The properties of tetrahydrofuran derivatives, such as their polarity and solubility in water, could influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of “(S)-3-(Bromomethyl)tetrahydrofuran” would depend on the specific chemical reactions it is involved in. In general, tetrahydrofuran derivatives can participate in a variety of chemical transformations, leading to a wide range of products .

properties

IUPAC Name |

(3S)-3-(bromomethyl)oxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQYVOIYCYAVSW-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1616806-50-8 |

Source

|

| Record name | (3S)-3-(bromomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-3-[2-(methylethyl)phenoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2610900.png)

![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2610901.png)

![2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2610903.png)

![Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2610904.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2610907.png)

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2610910.png)

![1-[6,7-dimethyl-8-(1-naphthyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2610913.png)